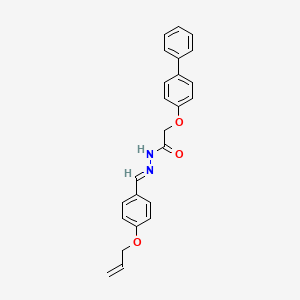
(2E)-2-butenyl diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-butenyl diethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a butenyl group and a diethylcarbamate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-butenyl diethylcarbamate typically involves the reaction of 2-butenyl alcohol with diethylcarbamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-butenyl diethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions where the butenyl group or the diethylcarbamate moiety is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2E)-2-butenyl diethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Wirkmechanismus
The mechanism of action of (2E)-2-butenyl diethylcarbamate involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound interferes with the normal functioning of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-butenyl methylcarbamate
- (2E)-2-butenyl ethylcarbamate
- (2E)-2-butenyl propylcarbamate
Uniqueness
(2E)-2-butenyl diethylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
74562-20-2 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
[(E)-but-2-enyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C9H17NO2/c1-4-7-8-12-9(11)10(5-2)6-3/h4,7H,5-6,8H2,1-3H3/b7-4+ |
InChI-Schlüssel |
GPQOETOSFOBIQE-QPJJXVBHSA-N |
Isomerische SMILES |
CCN(CC)C(=O)OC/C=C/C |
Kanonische SMILES |
CCN(CC)C(=O)OCC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971721.png)
![(5Z)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11971728.png)
![5-(2,4-Dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11971733.png)


![(2-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11971741.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11971754.png)
![8-[(4-Chloro-2-nitrophenyl)thio]quinoline](/img/structure/B11971755.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11971761.png)



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11971792.png)
